5-Fluorouridine 5'-triphosphate-19F
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Overview
Description
5-Fluorouridine 5’-triphosphate-19F is a fluorine-19 labeled derivative of 5-Fluorouridine 5’-triphosphate. This compound is primarily used in scientific research as a tracer in nuclear magnetic resonance (NMR) studies due to the favorable properties of the fluorine-19 nucleus, such as its high sensitivity and wide chemical shift range . The incorporation of fluorine-19 allows for detailed metabolic and biochemical studies, particularly in the context of cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorouridine 5’-triphosphate-19F typically involves the incorporation of fluorine-19 into the uridine structure. This can be achieved through a series of chemical reactions starting from uridine or its derivatives. The process generally includes the following steps:
Fluorination: Introduction of the fluorine-19 atom into the uridine molecule.
Phosphorylation: Addition of phosphate groups to form the triphosphate structure.
Common reagents used in these reactions include fluorinating agents such as diethylaminosulfur trifluoride (DAST) and phosphorylating agents like phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production of 5-Fluorouridine 5’-triphosphate-19F involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often using automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-Fluorouridine 5’-triphosphate-19F undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various fluorinated derivatives, while oxidation and reduction can result in different oxidized or reduced forms of the compound .
Scientific Research Applications
5-Fluorouridine 5’-triphosphate-19F has a wide range of applications in scientific research:
Chemistry: Used as a tracer in NMR studies to investigate chemical reactions and molecular interactions.
Biology: Employed in metabolic studies to track the incorporation and transformation of fluorinated nucleotides in biological systems.
Medicine: Utilized in cancer research to study the metabolism and mechanism of action of fluorinated antimetabolites.
Industry: Applied in the development of new pharmaceuticals and diagnostic tools
Mechanism of Action
The mechanism of action of 5-Fluorouridine 5’-triphosphate-19F involves its incorporation into RNA and DNA, disrupting normal cellular processes. The compound is metabolized into active forms such as fluorodeoxyuridine monophosphate (FdUMP) and fluorouridine triphosphate (FUTP). These metabolites inhibit thymidylate synthase (TS) and interfere with RNA synthesis, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil (5-FU): A widely used chemotherapeutic agent that is metabolized into active forms similar to 5-Fluorouridine 5’-triphosphate-19F.
5-Fluorodeoxyuridine (FdUrd): Another fluorinated pyrimidine used in cancer treatment.
5-Fluorouridine (FUrd): A precursor to 5-Fluorouridine 5’-triphosphate-19F with similar biological activity
Uniqueness
5-Fluorouridine 5’-triphosphate-19F is unique due to its fluorine-19 labeling, which allows for detailed NMR studies. This property makes it particularly valuable in research settings where precise tracking of metabolic pathways and molecular interactions is required .
Properties
Molecular Formula |
C9H14FN2O15P3 |
---|---|
Molecular Weight |
502.13 g/mol |
IUPAC Name |
[[(2R,4S,5R)-5-(5-(19F)fluoranyl-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H14FN2O15P3/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t4-,5?,6+,8-/m1/s1/i10+0 |
InChI Key |
AREUQFTVCMGENT-ZCJOZIRNSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)[19F] |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F |
Origin of Product |
United States |
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